molecular formula C12H17NO2 B8809048 tert-Butyl 2,6-dimethylisonicotinate

tert-Butyl 2,6-dimethylisonicotinate

Cat. No.: B8809048
M. Wt: 207.27 g/mol
InChI Key: LTNFHIUZJAYQOI-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-dimethylisonicotinate is a pyridine derivative featuring a tert-butyl ester group at the 4-position and methyl substituents at the 2- and 6-positions of the isonicotinic acid backbone. This compound is of interest in organic synthesis and coordination chemistry due to its steric and electronic properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2,6-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-8-6-10(7-9(2)13-8)11(14)15-12(3,4)5/h6-7H,1-5H3

InChI Key

LTNFHIUZJAYQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2,6-dimethylisonicotinate with structurally related compounds, focusing on substituent effects, ester groups, and functional group variations. Data from similarity assessments (structural or functional) are included, with higher scores indicating closer resemblance.

Structural and Functional Analogues

Table 1: Key Similar Compounds and Their Features
Compound Name CAS Number Substituents/Functional Groups Similarity Score Notable Properties/Applications
tert-Butyl 2,6-dichloroisonicotinate 75308-46-2 2,6-Cl, tert-butyl ester 0.66 Higher electrophilicity due to Cl groups; used in cross-coupling reactions
Methyl 2,6-dichloroisonicotinate 42521-09-5 2,6-Cl, methyl ester 0.90 Smaller ester group increases hydrolysis susceptibility
Ethyl 2,6-dichloro-4-methylnicotinate 108130-10-5 2,6-Cl, 4-CH₃, ethyl ester 0.94 Enhanced steric hindrance at 4-position; potential ligand in metal complexes
2-(tert-Butyl)isonicotinic acid 91940-84-0 2-tert-butyl, carboxylic acid 0.86 Acidic functional group enables salt formation; used in pharmaceutical intermediates
2,6-Dimethylisonicotinaldehyde 18206-06-9 2,6-CH₃, aldehyde 0.81 Aldehyde group facilitates nucleophilic additions; precursor in heterocyclic synthesis

Substituent Effects

  • Chloro vs. Methyl Groups :
    Chloro-substituted analogs (e.g., tert-Butyl 2,6-dichloroisonicotinate) exhibit stronger electron-withdrawing effects, increasing the pyridine ring’s electrophilicity. This enhances reactivity in Suzuki-Miyaura cross-coupling reactions compared to methyl-substituted derivatives like this compound, where electron-donating methyl groups stabilize the ring .
  • Ester Group Variations :
    The tert-butyl ester in the target compound provides superior steric protection against nucleophilic attack compared to methyl or ethyl esters (e.g., Methyl 2,6-dichloroisonicotinate). This stability is critical in prolonged reaction conditions or acidic environments .

Functional Group Comparisons

  • Carboxylic Acid vs. Ester :
    2-(tert-Butyl)isonicotinic acid (CAS 91940-84-0) lacks the ester group, enabling direct participation in acid-base chemistry or coordination to metal ions. In contrast, the tert-butyl ester in the target compound is more lipophilic, favoring applications in lipid-soluble matrices or prodrug designs .
  • Aldehyde Functionality : 2,6-Dimethylisonicotinaldehyde (CAS 18206-06-9) replaces the ester with an aldehyde, enabling condensation reactions to form imines or hydrazones. This contrasts with the ester’s role as a leaving group in nucleophilic acyl substitutions .

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